4-(Azetidinomethyl)phenyl cyclohexyl ketone

Description

BenchChem offers high-quality 4-(Azetidinomethyl)phenyl cyclohexyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidinomethyl)phenyl cyclohexyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

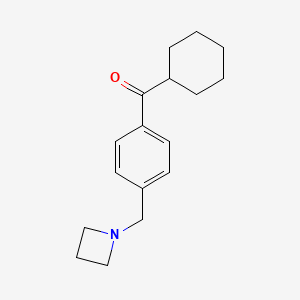

[4-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h7-10,15H,1-6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEKLDPISHKODV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642833 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-16-9 |

Source

|

| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the novel compound, 4-(Azetidinomethyl)phenyl cyclohexyl ketone. The methodologies presented herein are grounded in established chemical principles and supported by scientific literature, offering a robust framework for the successful preparation and analysis of this molecule.

Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its unique conformational rigidity and ability to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in the design of novel therapeutic agents.[2] Azetidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4][5][6] The incorporation of an azetidine moiety into a larger molecular framework, such as the phenyl cyclohexyl ketone scaffold, can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide details a reliable synthetic route to 4-(Azetidinomethyl)phenyl cyclohexyl ketone and provides a thorough analysis of its structural characterization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 4-(Azetidinomethyl)phenyl cyclohexyl ketone (I), suggests a two-step synthetic pathway. The key disconnection is at the C-N bond of the azetidine ring, leading to the precursor 4-(bromomethyl)phenyl cyclohexyl ketone (II) and azetidine. The precursor (II) can be obtained from 4-methylphenyl cyclohexyl ketone (III) via a benzylic bromination. Finally, 4-methylphenyl cyclohexyl ketone (III) can be synthesized through a Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride.

Caption: Retrosynthetic analysis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone.

Experimental Protocols

Synthesis of 4-Methylphenyl cyclohexyl ketone (III) via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[7] In this step, toluene is acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃). The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.[8]

Protocol:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes.

-

After the addition is complete, add a solution of toluene (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methylphenyl cyclohexyl ketone as a solid.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Synthesis of 4-(Bromomethyl)phenyl cyclohexyl ketone (II) via Benzylic Bromination

The benzylic position of 4-methylphenyl cyclohexyl ketone is susceptible to radical bromination. N-Bromosuccinimide (NBS) is a convenient and selective reagent for this transformation, typically initiated by a radical initiator such as benzoyl peroxide (BPO) or light.[9]

Protocol:

-

In a round-bottom flask, dissolve 4-methylphenyl cyclohexyl ketone (1.0 equivalent) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-(bromomethyl)phenyl cyclohexyl ketone can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone (I) via Nucleophilic Substitution

The final step involves the nucleophilic substitution of the benzylic bromide with azetidine. This reaction is typically carried out in the presence of a base to neutralize the HBr formed during the reaction.

Protocol:

-

Dissolve 4-(bromomethyl)phenyl cyclohexyl ketone (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add azetidine (1.5 equivalents) to the solution.

-

Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 4-(azetidinomethyl)phenyl cyclohexyl ketone.

Characterization of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, the benzylic methylene protons, and the azetidine ring protons. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic methylene protons should appear as a singlet around δ 3.5-4.0 ppm. The protons of the azetidine ring will likely show complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule. Key signals to look for include the carbonyl carbon (δ > 190 ppm), the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexyl and azetidine rings.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.2 - 7.9 (m, 4H) | 128 - 135 |

| Carbonyl C=O | - | > 195 |

| Cyclohexyl C-H | 1.2 - 2.5 (m, 11H) | 25 - 45 |

| Benzylic CH₂ | 3.6 - 3.8 (s, 2H) | ~ 60 |

| Azetidine CH₂ | 2.0 - 3.5 (m, 4H) | 45 - 55 |

| Azetidine CH₂ (adjacent to N) | 3.0 - 3.5 (t, 2H) | ~ 55 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band around 1680-1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the ketone. The C-N stretching of the azetidine ring may appear in the region of 1100-1200 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular formula C₁₇H₂₃NO. Common fragmentation patterns for aryl ketones include the loss of the cyclohexyl group and cleavage at the benzylic position.[10][11][12]

Potential Applications in Drug Discovery

The structural features of 4-(Azetidinomethyl)phenyl cyclohexyl ketone make it an interesting candidate for biological evaluation. The presence of the azetidine moiety, a known pharmacophore in various bioactive molecules, suggests potential for a range of therapeutic applications.

Antimicrobial and Anticancer Activity

Azetidine derivatives have been extensively studied for their antimicrobial and anticancer properties.[3][4][5][6] The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological targets. The lipophilic cyclohexyl phenyl ketone portion of the molecule may enhance membrane permeability and cellular uptake. Further studies are warranted to evaluate the efficacy of this compound against various bacterial, fungal, and cancer cell lines.

Kinase Inhibition

The azetidine scaffold is also found in a number of kinase inhibitors.[13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The rigid structure of the azetidine ring can help to position other functional groups for optimal binding to the active site of a kinase. The potential of 4-(Azetidinomethyl)phenyl cyclohexyl ketone as a kinase inhibitor could be explored through in vitro screening against a panel of kinases.

Structure-Activity Relationship (SAR) Studies

This molecule serves as a valuable template for further structure-activity relationship (SAR) studies.[15][16][17][18][19] Modifications to the cyclohexyl ring, the phenyl ring, and the azetidine moiety can be systematically explored to optimize biological activity and selectivity for a particular target.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone. The provided protocols, grounded in established chemical principles, offer a clear path for its synthesis and purification. The comprehensive characterization plan ensures the structural integrity of the final compound. The discussion on potential applications highlights the promise of this molecule as a scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of this and related azetidine-containing compounds.

References

-

Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

-

Antimicrobial potential of various substituted azetidine derivatives: a mini review. ResearchGate. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. [Link]

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. Journal of Pharmaceutical Negative Results. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

-

Antimicrobial potential of various substituted azetidine derivatives. Semantic Scholar. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link]

-

A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Royal Society of Chemistry. [Link]

-

Friedel-Crafts Acylation of Toluene. Scribd. [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. [Link]

-

Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. National Institutes of Health. [Link]

-

Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. National Institutes of Health. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

- Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

-

Cyclohexyl phenyl ketone. PubChem. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Solved The following IR Spectrum, 1H NMR Spectrum and 13C. Chegg. [Link]

-

A Mild and Efficient Procedure for a-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

-

A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]

-

(PDF) Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. ResearchGate. [Link]

-

Synthesis and structure-activity relationships of peptidyl alpha-keto heterocycles as novel inhibitors of prolyl endopeptidase. PubMed. [Link]

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GCMS Section 6.11.2 [people.whitman.edu]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of peptidyl alpha-keto heterocycles as novel inhibitors of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Azetidinomethyl)phenyl cyclohexyl ketone (CAS No. 898757-16-9), a compound of increasing interest in medicinal chemistry and drug discovery.[1] As novel therapeutics increasingly incorporate unique structural motifs to enhance efficacy and pharmacokinetic profiles, a thorough understanding of their fundamental properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data for initial assessment and detailed, field-proven experimental protocols for laboratory validation. We will explore the structural significance of its constituent moieties—the azetidine ring, the phenyl ketone core, and the cyclohexyl group—and their collective impact on properties such as solubility, acidity, and lipophilicity.

Introduction and Structural Significance

4-(Azetidinomethyl)phenyl cyclohexyl ketone is a molecule that marries three distinct chemical functionalities: a strained four-membered azetidine ring, a central phenyl ketone scaffold, and a lipophilic cyclohexyl group.[1] This unique combination imparts a specific set of physicochemical characteristics that are critical for its behavior in biological systems.

-

The Azetidine Moiety: Azetidines are saturated nitrogen-containing heterocycles that have gained prominence in medicinal chemistry.[2][3] The inclusion of an azetidine ring often leads to improved metabolic stability, enhanced solubility, and favorable pharmacokinetic properties when compared to more traditional amine-containing structures.[2] The inherent ring strain of the four-membered ring also presents unique opportunities for molecular interactions.[1]

-

The Phenyl Ketone Core: The central phenyl ketone structure serves as a rigid scaffold, influencing the molecule's overall shape and electronic properties. The ketone's carbonyl group can act as a hydrogen bond acceptor, a key interaction in many biological recognition processes.

-

The Cyclohexyl Group: This non-aromatic, lipophilic group significantly impacts the molecule's solubility in nonpolar environments and its ability to traverse biological membranes.[1] The replacement of a phenyl ring with a cyclohexyl group can sometimes maintain or even improve binding affinity to biological targets while increasing the fraction of sp3-hybridized carbons, a desirable trait in modern drug design.[4]

The interplay of these three components dictates the compound's overall physicochemical profile, which is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Physicochemical Properties

In the absence of extensive publicly available experimental data, computational modeling provides a reliable initial assessment of a compound's physicochemical properties.[5] The following data has been generated using industry-standard prediction algorithms such as those found in ACD/Percepta and ChemAxon software suites, which utilize extensive databases of experimental values to inform their calculations.[3][6]

| Property | Predicted Value | Significance in Drug Discovery |

| IUPAC Name | cyclohexyl-[4-(azetidin-1-ylmethyl)phenyl]methanone | Standardized chemical nomenclature. |

| CAS Number | 898757-16-9 | Unique identifier for chemical substance registration.[1][7] |

| Molecular Formula | C₁₇H₂₃NO | Defines the elemental composition of the molecule.[1][7] |

| Molecular Weight | 257.37 g/mol | Influences diffusion rates and membrane permeability.[1][7] |

| Melting Point | ~ 85-95 °C | Indicates purity and solid-state stability. |

| Boiling Point | ~ 400-420 °C | Relevant for purification and stability at high temperatures. |

| pKa (Basic) | ~ 8.8 - 9.2 | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |

| logP | ~ 3.5 - 4.0 | Measures lipophilicity, a key predictor of membrane permeability and ADME properties. |

| Aqueous Solubility | Low (predicted to be in the µg/mL range at neutral pH) | Critical for formulation and bioavailability. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental validation of the predicted physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to yield high-quality, reproducible data.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities will generally depress and broaden the melting point range.[2]

Protocol:

-

Sample Preparation: Finely powder a small amount of 4-(Azetidinomethyl)phenyl cyclohexyl ketone.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic aqueous solubility.

Protocol:

-

Preparation: Prepare a buffer solution of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Add an excess amount of solid 4-(Azetidinomethyl)phenyl cyclohexyl ketone to a sealed vial containing the buffer. The excess solid ensures that a saturated solution is formed.

-

Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Accurately dilute the resulting supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

pKa Determination (Potentiometric Titration)

Causality: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For a compound with a basic nitrogen in the azetidine ring, the pKa will dictate its charge state in different physiological compartments, which profoundly affects its interaction with targets and its membrane permeability.

Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa by potentiometric titration.

Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a known amount of 4-(Azetidinomethyl)phenyl cyclohexyl ketone in high-purity water. A co-solvent (e.g., methanol or DMSO) may be used if aqueous solubility is low, but the pKa value should be extrapolated back to 0% co-solvent.

-

Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), as the azetidine nitrogen is basic.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility between an aqueous and a lipophilic phase. It is a key indicator of a drug's ability to cross cell membranes and is a cornerstone of ADME modeling. The shake-flask method is the traditional and most reliable method for its determination.[8]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of 4-(Azetidinomethyl)phenyl cyclohexyl ketone in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the mixture stand to allow for complete phase separation.

-

Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of 4-(Azetidinomethyl)phenyl cyclohexyl ketone, driven by its unique combination of azetidine, phenyl ketone, and cyclohexyl moieties, position it as a compound with significant potential in drug discovery. Its predicted moderate lipophilicity and basicity suggest a favorable profile for further investigation. This guide provides both a foundational, predictive understanding of its key properties and the robust experimental methodologies required for their definitive determination. A thorough characterization, as outlined herein, is an indispensable step in the rational design and development of new therapeutic agents.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved January 18, 2026, from [Link]

-

4-(AZETIDIN-1-YLMETHYL)PHENYL CYCLOHEXYL KETONE | 898757-16-9 - Appchem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Azetidines of pharmacological interest - PubMed. (2021, June 29). Retrieved January 18, 2026, from [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). Retrieved January 18, 2026, from [Link]

-

LogP / LogD shake-flask method - Protocols.io. (2024, September 23). Retrieved January 18, 2026, from [Link]

-

Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed. (2007, November 7). Retrieved January 18, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 18, 2026, from [Link]

-

Aqueous Solubility Assay | Bienta. (n.d.). Retrieved January 18, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 18, 2026, from [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed. (2023, September 25). Retrieved January 18, 2026, from [Link]

-

Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Stacking with No Planarity? - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chemaxon.com [chemaxon.com]

- 4. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. acdlabs.com [acdlabs.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Biological Activity of Novel Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and conformational rigidity impart a favorable three-dimensional geometry that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic counterparts.[1][3][4] This has led to the emergence of azetidine as a "privileged scaffold" in the design of novel therapeutics.[4]

The incorporation of the azetidine moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.[1][3] This has resulted in a broad spectrum of demonstrated biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects.[1][5][6] Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor), cobimetinib (a MEK inhibitor), and azelnidipine (a calcium channel blocker), feature the azetidine motif, highlighting its therapeutic relevance.[1][4]

This technical guide provides a comprehensive overview of the diverse biological activities of novel azetidine derivatives. It will delve into their mechanisms of action, present key examples from recent literature, and provide detailed experimental protocols for their synthesis and biological evaluation.

II. Antimicrobial Activity: A Renewed Assault on Drug Resistance

The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action. Azetidine derivatives, particularly the β-lactam-containing azetidin-2-ones, have long been a cornerstone of antibacterial therapy, with penicillin and cephalosporins being prominent examples.[7] However, the versatility of the azetidine scaffold extends beyond β-lactams, with numerous non-β-lactam derivatives exhibiting potent and broad-spectrum antimicrobial activity.[5]

A. Antibacterial Activity

Novel azetidine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[8][9]

-

Mechanism of Action: While the β-lactam ring of traditional antibiotics inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins, newer azetidine derivatives may exert their effects through various mechanisms. These can include disruption of other essential cellular processes. The specific mechanism is often dependent on the substituents on the azetidine ring.

-

Key Derivatives and In Vitro Efficacy:

-

A series of azetidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.[5]

-

Some 2-oxo-azetidine derivatives of isoniazid have been shown to be effective against Mycobacterium tuberculosis.[5]

-

The presence of a phenyl moiety or other heterocyclic compounds at the 4-position of the β-lactam ring has been shown to increase antimicrobial activity.[5]

-

B. Antifungal and Antitubercular Activities

The antimicrobial spectrum of azetidine derivatives also includes potent antifungal and antitubercular effects.

-

Antifungal Activity: Certain azetidine derivatives have shown good to moderate activity against fungal strains such as Candida albicans and Aspergillus niger.[5][9] A novel chitosan-azetidine derivative exhibited a significant antifungal inhibitory index against Aspergillus fumigatus.[10]

-

Antitubercular Activity: The indole moiety at the 4-position of the azetidine ring has been associated with excellent activity against M. tuberculosis.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Test compound (azetidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of the Test Compound:

-

Prepare a stock solution of the azetidine derivative.

-

Perform a two-fold serial dilution of the compound in MHB across the wells of the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the test compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Workflow for Antimicrobial Screening

Caption: Workflow for the synthesis and antimicrobial screening of novel azetidine derivatives.

III. Anticancer Activity: Targeting Key Pathways in Oncology

The unique structural features of azetidine derivatives make them attractive scaffolds for the development of novel anticancer agents.[11][12] They have been shown to exhibit cytotoxic effects against a variety of cancer cell lines and can act as inhibitors of key enzymes and signaling pathways involved in cancer progression.[2][11]

A. Mechanisms of Anticancer Action

-

Enzyme Inhibition: Substituted azetidines can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as kinases and signal transducer and activator of transcription (STAT) proteins.[2]

-

Induction of Apoptosis: Some azetidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11]

-

Cytoskeleton Disruption: Disruption of the cellular cytoskeleton is another mechanism by which azetidine-based compounds can exert their anticancer effects.[11]

-

Tubulin Polymerization Inhibition: Certain analogues of dolastatin 10, which incorporate an azetidine moiety, have demonstrated potent inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.[13]

B. Notable Anticancer Azetidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |

| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | [11] |

| Azetidin-2-one derivative (Compound 6) | B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | [11] |

| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [11] |

| TZT-1027 analogue (Compound 1a) | A549 (Lung Cancer) | Antiproliferative | 0.0022 | Inhibition of tubulin polymerization | [13] |

| TZT-1027 analogue (Compound 1a) | HCT116 (Colon Cancer) | Antiproliferative | 0.0021 | Inhibition of tubulin polymerization | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (azetidine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the azetidine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathway: JAK-STAT Inhibition by Azetidine Derivatives

Caption: Azetidine-based inhibitors can block the JAK-STAT signaling pathway by targeting STAT3.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents. Azetidine derivatives have emerged as promising candidates in this area.[5][14]

A. Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Mediators: Certain azetidine derivatives can attenuate the production of inflammatory mediators such as interleukins (IL-6, IL-1β), tumor necrosis factor-alpha (TNF-α), and nitric oxide.[15]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of some azetidines are mediated through the modulation of key signaling pathways, such as the Akt/GSK-3β and NF-κB pathways.[15]

B. In Vivo and In Vitro Studies

-

A novel azetidine derivative, KHG26792, demonstrated anti-inflammatory and antioxidative properties in amyloid-β-treated primary microglial cells.[15]

-

Azetidine-2-one derivatives of ferulic acid have shown in vivo anti-inflammatory potential in both acute and chronic inflammation models in rats.[14]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Test compound (azetidine derivative)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups: control (vehicle), standard, and test groups (different doses of the azetidine derivative).

-

-

Compound Administration:

-

Administer the test compound or standard drug orally or intraperitoneally one hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

V. Other Notable Biological Activities

The therapeutic potential of azetidine derivatives extends to other areas as well.

-

Central Nervous System (CNS) Activity: Azetidine derivatives have been investigated as dopamine antagonists and triple reuptake inhibitors, suggesting their potential in treating neurological and psychiatric disorders.[6][16]

-

Enzyme Inhibition: As mentioned earlier, azetidines can inhibit various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are targets for pain and other conditions.[4]

-

Antioxidant Activity: Some azetidine derivatives have demonstrated significant antioxidant properties.[17][18]

VI. Conclusion and Future Perspectives

The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural characteristics provide a versatile platform for designing molecules with a wide range of biological activities. Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic methodologies to access a wider diversity of azetidine derivatives.[1]

-

A deeper understanding of the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds.

-

The exploration of novel biological targets for azetidine-based therapeutics.

The continued investigation of novel azetidine derivatives holds great promise for addressing unmet medical needs across various disease areas.

VII. References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

-

Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). Semantic Scholar.

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI.

-

The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

-

A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds. (n.d.). Benchchem.

-

The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog.

-

Azetidines in Drug Discovery. (n.d.). PharmaBlock.

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.

-

Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). ScienceDirect.

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.

-

Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. (n.d.). PubMed.

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). NIH.

-

Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. (2020). ResearchGate.

-

Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). innovareacademics.in.

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.

-

Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. (n.d.). PubMed Central.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 10. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 4-(Azetidinomethyl)phenyl cyclohexyl ketone, a novel synthetic compound with significant therapeutic potential. By integrating established methodologies with mechanistic insights, this document serves as a practical resource for researchers in drug discovery and development. We will explore the compound's rationale, key in vitro assays for efficacy and safety, and the interpretation of potential outcomes. This guide is designed to be a dynamic tool, empowering scientific teams to make data-driven decisions in the early-phase assessment of this promising molecule.

Introduction: The Rationale for 4-(Azetidinomethyl)phenyl cyclohexyl ketone

The unique structural architecture of 4-(Azetidinomethyl)phenyl cyclohexyl ketone positions it as a compound of interest in medicinal chemistry. The molecule incorporates two key pharmacophores: an azetidine ring and a cyclohexyl ketone moiety.

The azetidine ring , a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in drug design.[1][2] Its inherent ring strain and three-dimensional character can confer improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, solubility, and receptor binding affinity.[1][3][4] Several FDA-approved drugs incorporate the azetidine motif, highlighting its clinical significance.[1]

The cyclohexyl ketone group contributes to the compound's lipophilicity, which can facilitate its passage across biological membranes and enhance bioavailability.[5] Furthermore, cyclohexanone derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.[6] The ketone functionality itself can serve as a handle for various chemical modifications and may participate in key interactions with biological targets.[5]

Preliminary evidence suggests that 4-(Azetidinomethyl)phenyl cyclohexyl ketone exhibits both antimicrobial and cytotoxic properties, making it a candidate for development as an anti-infective or anticancer therapeutic.[5] This guide outlines a strategic in vitro evaluation cascade to thoroughly characterize its biological activity and assess its potential as a drug lead.

Foundational In Vitro Efficacy Assessment

The initial phase of evaluation focuses on confirming and quantifying the primary biological activities of the compound. Based on preliminary data, we will prioritize cytotoxicity and antimicrobial assays.

Anticancer Activity: Cytotoxicity Profiling

The primary objective is to determine the compound's potency and selectivity against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][5][7][8]

Table 1: Representative Cytotoxicity Data for 4-(Azetidinomethyl)phenyl cyclohexyl ketone

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15 |

| HeLa | Cervical | 10 |

| A549 | Lung | 20 |

| (Data is illustrative based on available information[5]) |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Preparation: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions. Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3][8]

-

Compound Treatment: Prepare serial dilutions of 4-(Azetidinomethyl)phenyl cyclohexyl ketone in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][5][7][8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

To assess the compound's potential as an anti-infective agent, the Minimum Inhibitory Concentration (MIC) will be determined against a panel of clinically relevant bacterial and/or fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Culture the selected microbial strains overnight and then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[12]

-

Compound Dilution: Prepare a two-fold serial dilution of 4-(Azetidinomethyl)phenyl cyclohexyl ketone in a 96-well microtiter plate containing appropriate broth medium.[10]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10][12][13]

Delving into the Mechanism of Action

Understanding how a compound exerts its biological effects is crucial for its further development. Based on the initial cytotoxicity findings, we will investigate the induction of apoptosis, a form of programmed cell death.

Investigating Apoptosis Induction

The preliminary data suggests that 4-(Azetidinomethyl)phenyl cyclohexyl ketone may induce apoptosis through caspase activation and the mitochondrial pathway.[5] We will employ specific assays to confirm and elaborate on these mechanisms.

3.1.1. Caspase Activation Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[4] This assay will determine if the compound activates key executioner caspases, such as caspase-3 and caspase-7.

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay

-

Cell Treatment: Seed cells in a 96-well plate and treat with 4-(Azetidinomethyl)phenyl cyclohexyl ketone at concentrations around its IC50 value for a predetermined time.

-

Cell Lysis: Lyse the cells to release their cytoplasmic contents.

-

Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., a peptide containing the DEVD sequence conjugated to a fluorophore).[6]

-

Incubation: Incubate the mixture to allow active caspases to cleave the substrate, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. An increase in fluorescence corresponds to an increase in caspase-3/7 activity.[6]

3.1.2. Mitochondrial Membrane Potential (MMP) Assay

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[2][14] This assay will assess the compound's effect on mitochondrial integrity.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

-

Cell Treatment: Treat cells with the test compound as described for the caspase assay.

-

JC-1 Staining: Incubate the cells with JC-1, a cationic dye that accumulates in the mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[2][14]

-

Fluorescence Measurement: Measure both red and green fluorescence using a fluorescence microscope or a plate reader.

-

Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.[14]

Diagram 1: Proposed Apoptotic Pathway of 4-(Azetidinomethyl)phenyl cyclohexyl ketone

Caption: Proposed intrinsic apoptotic pathway induced by the compound.

Target Deconvolution and Pathway Analysis

To further refine our understanding of the compound's mechanism of action, it is beneficial to investigate its potential interactions with specific molecular targets, such as protein kinases, and its impact on key signaling pathways like NF-κB.

Kinase Inhibition Profiling

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular processes.[15][16] A kinase inhibition assay can reveal if 4-(Azetidinomethyl)phenyl cyclohexyl ketone has activity against a panel of relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Assay Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.[15]

-

Inhibitor Addition: Add serial dilutions of 4-(Azetidinomethyl)phenyl cyclohexyl ketone to the wells.

-

Kinase Reaction: Initiate the reaction and incubate to allow for phosphorylation of the substrate.

-

ADP Detection: Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity. Luminescence-based kits are widely available for this purpose.[15][16]

-

Luminescence Measurement: Measure the luminescent signal using a plate reader.

-

Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. Calculate IC50 values for any inhibited kinases.

NF-κB Signaling Pathway Assay

The NF-κB signaling pathway is a critical regulator of inflammation and is often dysregulated in cancer.[17][18][19] A reporter gene assay can determine if the compound modulates this pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection: Use a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Treatment and Stimulation: Treat the cells with the test compound, followed by stimulation with an NF-κB activator, such as TNF-α.[17][19]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in stimulated cells treated with the compound indicates inhibition of the NF-κB pathway.

Diagram 2: General Workflow for In Vitro Evaluation

Caption: A strategic workflow for the in vitro evaluation of the compound.

Early ADME-Tox and Physicochemical Profiling

A successful drug candidate must not only be effective but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable safety profile. Early in vitro assessment of these parameters is critical.

Cardiotoxicity Screening: hERG Assay

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[1] Therefore, assessing a compound's hERG liability early in development is a regulatory requirement.

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Automated Patch-Clamp: Utilize an automated patch-clamp system to measure the ionic currents through the hERG channels in response to specific voltage protocols.[1][20][21]

-

Compound Application: Apply increasing concentrations of 4-(Azetidinomethyl)phenyl cyclohexyl ketone to the cells and record the hERG current.

-

Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[22][23][24][25][26] Equilibrium dialysis is a common method for determining the unbound fraction of a drug in plasma.

Experimental Protocol: Equilibrium Dialysis for PPB

-

Assay Setup: Use a rapid equilibrium dialysis (RED) device. Add the test compound to plasma in one chamber, which is separated by a semipermeable membrane from a buffer-containing chamber.[24][25]

-

Equilibration: Incubate the device to allow the unbound compound to reach equilibrium across the membrane.

-

Sample Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vitro Metabolic Stability Assay

This assay provides an early indication of how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life.[27][28][29][30][31]

Experimental Protocol: Liver Microsome Stability Assay

-

Incubation: Incubate 4-(Azetidinomethyl)phenyl cyclohexyl ketone with human liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).[27][28][29][30][31]

-

Time Points: Take aliquots at various time points and quench the reaction.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining over time.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Physicochemical Properties: LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, solubility, and other ADME properties.[32][33][34][35]

Experimental Protocol: Shake-Flask Method for LogP

-

Partitioning: Dissolve the compound in a mixture of n-octanol and water (or a buffer at a specific pH for LogD).

-

Equilibration: Vigorously shake the mixture and then allow the two phases to separate.

-

Concentration Measurement: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.

-

Calculation: LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[35]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logical in vitro evaluation cascade for 4-(Azetidinomethyl)phenyl cyclohexyl ketone. By systematically assessing its efficacy, mechanism of action, and early ADME-Tox properties, researchers can build a robust data package to support the progression of this compound through the drug discovery pipeline. The results from these assays will provide critical insights into its therapeutic potential and guide further optimization and in vivo studies. The integration of detailed protocols, mechanistic rationale, and data interpretation frameworks aims to facilitate a thorough and efficient preclinical evaluation of this promising molecular entity.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]

-

JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. Available from: [Link]

-

Azetidines of pharmacological interest - PubMed. Available from: [Link]

-

Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. Available from: [Link]

-

Caspase Activity Assay - Creative Bioarray. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

-

Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Available from: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available from: [Link]

-

The minimum inhibitory concentration of antibiotics | BMG LABTECH. Available from: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available from: [Link]

-

Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - NIH. Available from: [Link]

-

4-(Azetidinomethyl)phenyl cyclohexyl ketone | 898757-16-9 - BuyersGuideChem. Available from: [Link]

-

TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric) (#BN00506). Available from: [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Available from: [Link]

-

In Vitro Measurement of Plasma Protein Binding - Bio-protocol. Available from: [Link]

-

In-vitro plasma protein binding - Protocols.io. Available from: [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. Available from: [Link]

-

hERG Safety Assay - Evotec. Available from: [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC - NIH. Available from: [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. Available from: [Link]

-

Plasma Protein Binding Assay - BioIVT. Available from: [Link]

-

Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Available from: [Link]

-

General in vitro caspase assay procedures - UQ eSpace - The University of Queensland. Available from: [Link]

-

Plasma Protein Binding Assay - Visikol. Available from: [Link]

-

Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments. Available from: [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes - PubMed. Available from: [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. Available from: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. Available from: [Link]

-

Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed. Available from: [Link]

-

hERG Assay | PPTX - Slideshare. Available from: [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes - Research @ Flinders. Available from: [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

-

Which is the best protocol for caspase-3 activity detection in vitro? - ResearchGate. Available from: [Link]

-

Assaying caspases activity in vitro - PubMed - NIH. Available from: [Link]

-

Kinase assays | BMG LABTECH. Available from: [Link]

-

In vitro benchmarking of NF-κB inhibitors - PMC - PubMed Central - NIH. Available from: [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. Available from: [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. Available from: [Link]

-

NF-kappa B : methods and protocols - New York University Abu Dhabi. Available from: [Link]

-

LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 10. bmglabtech.com [bmglabtech.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. emerypharma.com [emerypharma.com]

- 14. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]

- 19. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. protocols.io [protocols.io]

- 24. bioivt.com [bioivt.com]

- 25. Plasma Protein Binding Assay [visikol.com]

- 26. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 27. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

- 29. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 31. researchgate.net [researchgate.net]

- 32. enamine.net [enamine.net]

- 33. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 34. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. acdlabs.com [acdlabs.com]

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for Cyclohexyl Phenyl Ketone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Mechanistic Insight in Drug Discovery

The journey of a promising bioactive compound from a mere laboratory curiosity to a clinically effective therapeutic is paved with a deep understanding of its mechanism of action (MoA). For the burgeoning class of cyclohexyl phenyl ketone compounds, which have demonstrated a spectrum of biological activities from potential endocrine disruption to anticancer properties, elucidating their MoA is not merely an academic exercise; it is a critical step in unlocking their full therapeutic potential and ensuring their safety. This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate and define the MoA of novel cyclohexyl phenyl ketone derivatives. We will eschew a rigid, one-size-fits-all template, instead focusing on a logical, causality-driven approach to experimental design and data interpretation.

Part 1: Foundational Steps - Initial Biological Characterization

Before delving into complex target identification, a foundational understanding of the compound's biological effects is paramount. This initial phase aims to answer the broad question: "What does this compound do to a biological system?"

Phenotypic Screening: A Broad Net for Biological Activity

Phenotypic screening allows for an unbiased assessment of a compound's effects in a cellular context, which is particularly valuable when the molecular target is unknown.[1][2]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of well-characterized human cell lines representing different tissue types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to identify tissue-specific effects.

-